molecular formula C13H25N3O2 B14784604 N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide

Cat. No.: B14784604
M. Wt: 255.36 g/mol
InChI Key: HRZIFLIJPNZBET-UHFFFAOYSA-N
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Description

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-proline as a starting material, which undergoes a series of reactions including Grignard reactions and reductive amination to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chiral centers play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3

InChI Key

HRZIFLIJPNZBET-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C

Origin of Product

United States

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